molecular formula C30H37NO7 B1140306 19,20-エポキシシトカラシンC

19,20-エポキシシトカラシンC

カタログ番号: B1140306
分子量: 523.6 g/mol
InChIキー: ZOSGFLUFAVFHCM-WSRKEQNVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

19,20-エポキシシトカラシンCは、シトカラシンファミリーに属する化合物です。シトカラシンファミリーは、真菌が作り出す二次代謝産物であり、様々な生物活性を持つことで知られています。 これらの化合物は、アクチン重合を阻害する性質を持ち、細胞接着、移動、シグナル伝達、細胞分裂など様々な細胞プロセスに影響を与えます This compoundは、Rosellinia sanctae-crucianaなどの真菌種から単離されており、様々な癌細胞株に対して著しい細胞毒性を示すことが報告されています .

合成方法

合成経路と反応条件

This compoundは、シトカラシンCを化学的に酸化することで合成できます。 酸化プロセスは、デス・マーチンペルヨージナンなどの試薬を用いて行い、シトカラシンCをthis compoundに変換します 。 反応条件は通常、室温で反応混合物を維持し、液体クロマトグラフィー質量分析 (LC-MS) などの手法を用いて反応の進行を監視します。

工業生産方法

This compoundの工業生産は、主に真菌培養を用いた発酵プロセスで行われます。 真菌は制御された環境で培養され、粗製真菌抽出物から様々なクロマトグラフィー技術を用いて化合物を抽出します .

科学的研究の応用

Cytotoxicity Studies

Recent studies have demonstrated that 19,20-epoxycytochalasin C exhibits significant cytotoxic effects on various cancer cell lines. A sulforhodamine B assay revealed that this compound has an IC50 value of 650 nM against HT-29 human colon cancer cells, indicating its potent anticancer properties. In comparison, its oxidized metabolite showed a markedly reduced potency with an IC50 greater than 10 μM .

Table 1: Cytotoxicity Profiling of 19,20-Epoxycytochalasin C

Cell LineIC50 (nM)Response to Treatment
HT-29650Significant reduction in proliferation
A-549VariesModerate sensitivity
HCT-116VariesModerate sensitivity
MCF-7VariesModerate sensitivity
SW-620VariesModerate sensitivity
PC-3VariesModerate sensitivity

The efficacy of 19,20-epoxycytochalasin C was notably higher than that of other cytochalasins tested, highlighting its potential as a targeted therapy for colon cancer. Further investigations into the mechanism of action suggest that it may disrupt actin dynamics within cells, leading to apoptosis in malignant cells .

In Vivo Studies

In vivo studies using a carcinogen-induced colon cancer model have shown that treatment with 19,20-epoxycytochalasin C can significantly inhibit tumor progression. Mice treated with this compound exhibited reduced tumor burden compared to controls . These findings suggest a promising avenue for further research into its clinical applications.

Antimalarial Activity

19,20-Epoxycytochalasin C has also been evaluated for its antiplasmodial activity. In a mouse model, the compound demonstrated weak suppressive effects against malaria at a dosage of 100 mg/kg. Although it showed some activity against Plasmodium parasites in vitro, the in vivo results indicated limited efficacy and potential toxicity at higher doses . This dual nature underscores the need for careful assessment when considering this compound for therapeutic use against malaria.

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of 19,20-epoxycytochalasin C are still being elucidated. Research indicates that it may target cyclin-dependent kinases (CDK2), which play a crucial role in cell cycle regulation and tumorigenesis. The ability to inhibit these kinases could explain its effectiveness in reducing cancer cell proliferation .

Moreover, structural modifications and metabolite profiling through techniques such as liquid chromatography-mass spectrometry (LC-MS) have provided insights into how chemical transformations affect the compound's activity. The identification of oxidized metabolites and their reduced cytotoxicity emphasizes the importance of understanding metabolic pathways in drug development .

準備方法

Synthetic Routes and Reaction Conditions

19,20-Epoxycytochalasin C can be synthesized through chemical oxidation of cytochalasin C. The oxidation process involves the use of reagents such as the Dess-Martin periodinane, which facilitates the conversion of cytochalasin C to 19,20-Epoxycytochalasin C . The reaction conditions typically include maintaining the reaction mixture at room temperature and monitoring the progress using techniques like liquid chromatography-mass spectrometry (LC-MS).

Industrial Production Methods

Industrial production of 19,20-Epoxycytochalasin C is primarily achieved through fermentation processes involving fungal cultures. The fungi are cultivated in controlled environments, and the compound is extracted from the crude fungal extract using various chromatographic techniques .

化学反応の分析

反応の種類

19,20-エポキシシトカラシンCは、酸化、還元、置換など、いくつかの化学反応を起こします。 This compoundの酸化は、特にC7位の水酸基で起こり、生物活性が変化した代謝産物の形成につながります .

一般的な試薬と条件

生成される主な生成物

This compoundの酸化から生成される主な生成物には、親化合物の酸化型であるm/z 522.25など、異なる質量電荷比を持つ代謝産物が含まれます .

科学研究における用途

This compoundは、幅広い科学研究に応用されています。

生物活性

19,20-Epoxycytochalasin C is a natural product derived from the fungal species Nemania and is classified as a cytochalasin. This compound exhibits a variety of biological activities, including antiplasmodial effects, phytotoxicity, and cytotoxicity against certain cell lines. This article delves into the biological activity of 19,20-epoxycytochalasin C, presenting research findings, case studies, and relevant data tables.

PropertyValue
CAS Number189351-79-9
Molecular FormulaC₃₀H₃₇NO₇
Molecular Weight523.617 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point737.4 ± 60.0 °C at 760 mmHg
Flash Point399.7 ± 32.9 °C

Antiplasmodial Activity

19,20-Epoxycytochalasin C has shown significant antiplasmodial activity in vitro. The compound was tested against various strains of Plasmodium, demonstrating a moderate IC50 value of 8.02 µM against the SK-MEL cell line . However, its in vivo efficacy was less pronounced; studies in mouse models indicated weak suppressive activity at a dose of 100 mg/kg , coupled with notable toxicity .

Cytotoxicity Studies

In vitro studies have highlighted the cytotoxic effects of 19,20-epoxycytochalasin C on different cell lines:

  • Cell Line : SK-MEL
  • IC50 : 8.02 µM

This level of cytotoxicity indicates that while the compound may have therapeutic potential, it also poses risks for normal cellular functions due to its toxicity profile.

The biological activity of 19,20-epoxycytochalasin C is primarily attributed to its ability to inhibit actin polymerization. This inhibition disrupts cellular processes such as:

  • Cell Division : The compound interferes with the cytoskeleton organization, impacting cell division and growth.
  • Biofilm Formation : It has been reported to inhibit biofilm formation in pathogenic fungi like Candida albicans, which is crucial for its virulence and drug resistance .

Case Study: Inhibition of Biofilm Formation

A study investigated the effects of 19,20-epoxycytochalasin C on Candida albicans biofilms:

  • BIC80 (Biofilm-Inhibiting Concentration) :
    • Young Biofilm: 128 µg/ml
    • Preformed Biofilm (24 hours): 512 µg/ml

The results indicated that the compound effectively reduced biofilm metabolic activity and altered cellular morphology, leading to cell shrinkage and membrane leakage at concentrations ranging from 64–256 µg/ml .

Transcriptomic Analysis

Transcriptomic analyses following treatment with 19,20-epoxycytochalasin C revealed substantial changes in gene expression related to various biological pathways:

  • Over 1300 genes were affected.
  • Significant alterations were noted in pathways associated with:
    • Drug response
    • Cell adhesion
    • Cytoskeleton organization
    • Lipid metabolism

These findings suggest that the compound's mechanism involves complex interactions within cellular signaling pathways that govern growth and survival .

特性

IUPAC Name

[(1R,2S,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSGFLUFAVFHCM-WSRKEQNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the natural sources of 19,20-Epoxycytochalasin C?

A: 19,20-Epoxycytochalasin C has been isolated from various fungal species, highlighting its presence in diverse ecological niches. These include the endophytic fungi Diaporthe sp. [], Nemania sp. [], and Xylaria sp. [, ], as well as the marine-derived fungus Xylaria sp. SOF11 [] and the fungus Rosellinia sanctae-cruciana []. Additionally, it has been found in the mangrove endophytic fungus BL321 from the South China Sea [].

Q2: Does the C7 hydroxyl group play a role in the bioactivity of 19,20-Epoxycytochalasin C?

A: Yes, the C7 hydroxyl group appears crucial for the biological activity of 19,20-Epoxycytochalasin C. Oxidation of this group, confirmed through chemical oxidation and metabolite analysis using LC-MS/MS, resulted in a significant decrease in cytotoxicity []. The oxidized metabolite showed an IC50 value greater than 10 μM against the HT-29 cell line, indicating a 16-fold reduction in potency compared to the parent compound []. This highlights the importance of the C7 hydroxyl group for maintaining the molecule's biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。